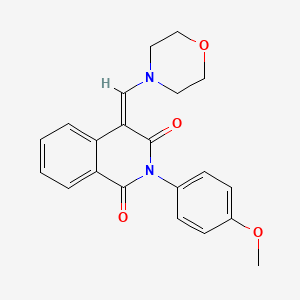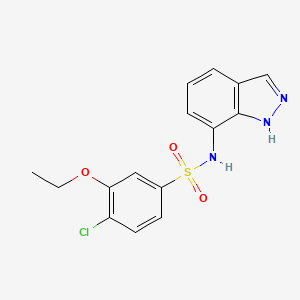
2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as MMQ, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. MMQ is a member of the isoquinolinedione family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to interact with the GABA(A) receptor, which is involved in the regulation of neuronal excitability. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been shown to modulate the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can modulate the activity of ion channels and receptors in the nervous system, leading to changes in neuronal signaling and synaptic transmission.
実験室実験の利点と制限
One of the major advantages of using 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is also stable under normal laboratory conditions, making it a convenient tool for research. However, one limitation of using 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione. One area of interest is the development of new drugs based on the structure of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione for the treatment of cancer and other inflammatory diseases. Another area of interest is the study of the mechanism of action of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, particularly its interactions with ion channels and receptors in the nervous system. Finally, there is potential for the use of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione as a tool for the study of neuronal signaling and synaptic transmission, which could lead to new insights into the functioning of the nervous system.
合成法
The synthesis of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione involves the reaction of 4-methoxybenzaldehyde and 4-morpholinecarboxaldehyde in the presence of a base catalyst, followed by cyclization with maleic anhydride. The resulting product is purified by recrystallization to obtain 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione as a white crystalline powder. The synthesis of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is relatively straightforward and can be performed on a small to medium scale in a laboratory setting.
科学的研究の応用
2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to exhibit anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. In neuroscience research, 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to modulate the activity of ion channels and receptors, making it a potential tool for the study of neuronal signaling and synaptic transmission.
特性
IUPAC Name |
(4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-16-8-6-15(7-9-16)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-27-13-11-22/h2-9,14H,10-13H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLYYWSXHRPJPB-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C/N4CCOCC4)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)benzyl]-5-indanamine](/img/structure/B5019786.png)
![1-{[2,2-bis(3-methylphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5019794.png)
![N-(4-chlorophenyl)-N'-{2-[(2-methylbenzyl)thio]ethyl}urea](/img/structure/B5019798.png)
![methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5019799.png)
![4-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5019805.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5019810.png)
![N-[4-(acetylamino)phenyl]-3-butoxybenzamide](/img/structure/B5019811.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5019823.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5019849.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5019863.png)
![3-(2-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5019877.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5019878.png)